4-CN debranone
CAS No.: 1332863-97-4
VCID: VC0013466
Molecular Formula: C12H9NO3
Molecular Weight: 215.208
* For research use only. Not for human or veterinary use.

Description |
4-CN debranone, with the CAS number 1332863-97-4, is a synthetic strigolactone analog. It is derived from modifications of the natural strigolactone structure to enhance specific biological activities while potentially reducing unwanted effects. The compound's synthesis involves the introduction of a cyano group at the 4-position of the debranone structure, which is crucial for its biological activity . Synthesis and PreparationThe synthesis of 4-CN debranone typically involves several key steps, starting from raw materials like 5-bromo-3-methylfuran-2(5H)-one and 4-cyanophenol. Recent advancements have focused on optimizing these steps to improve yield and selectivity for the active stereoisomer of 4-CN debranone, which is crucial for its biological efficacy . Biological Activity and Mechanism of Action4-CN debranone acts as a ligand for strigolactone receptors, participating in various chemical reactions essential for its function as a plant hormone. Its effectiveness can vary based on its stereochemical configuration, influencing its binding affinity and biological response. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to determine these properties accurately. Applications in Research and Agriculture4-CN debranone has significant applications in scientific research and agriculture. It is used to study plant hormone regulation and has potential applications in improving crop yields and plant health by modulating strigolactone pathways . |
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CAS No. | 1332863-97-4 |
Product Name | 4-CN debranone |
Molecular Formula | C12H9NO3 |
Molecular Weight | 215.208 |
IUPAC Name | 4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile |
Standard InChI | InChI=1S/C12H9NO3/c1-8-6-11(16-12(8)14)15-10-4-2-9(7-13)3-5-10/h2-6,11H,1H3 |
Standard InChIKey | UUFNYHLSDRHEEM-UHFFFAOYSA-N |
SMILES | CC1=CC(OC1=O)OC2=CC=C(C=C2)C#N |
Synonyms | 5-(4-cyanophenoxy)-3-methylfuran-2(5H)-one |
PubChem Compound | 89737556 |
Last Modified | Apr 15 2024 |
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